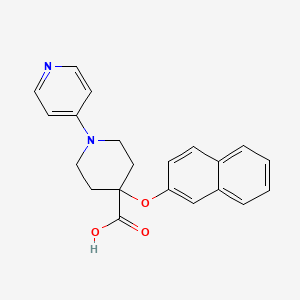

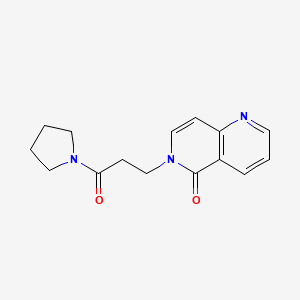

4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid, also known as NAPPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAPPA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mecanismo De Acción

The mechanism of action of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in neuronal activity and a reduction in symptoms associated with various neurological disorders.

Biochemical and Physiological Effects

4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has also been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. Additionally, 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the excitatory activity of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to using 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid on humans are not fully understood, which can limit its potential use in clinical trials.

Direcciones Futuras

There are several future directions for the study of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid and its effects on the brain. Another direction is to investigate the potential use of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, further research is needed to investigate the potential side effects of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid and its safety for use in humans.

Conclusion

In conclusion, 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has shown potential for use in the treatment of various neurological disorders and cancer, but further research is needed to fully understand its potential and limitations.

Métodos De Síntesis

4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine with ethyl bromoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine with 4-bromobutyric acid, followed by decarboxylation. These methods have been optimized to yield high purity 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid, which is suitable for scientific research applications.

Aplicaciones Científicas De Investigación

4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-(2-naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Propiedades

IUPAC Name |

4-naphthalen-2-yloxy-1-pyridin-4-ylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(25)21(9-13-23(14-10-21)18-7-11-22-12-8-18)26-19-6-5-16-3-1-2-4-17(16)15-19/h1-8,11-12,15H,9-10,13-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAORDVLSXBXLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)OC2=CC3=CC=CC=C3C=C2)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Naphthyloxy)-1-pyridin-4-ylpiperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)

![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)

![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)

![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)

![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)

![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)

![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)